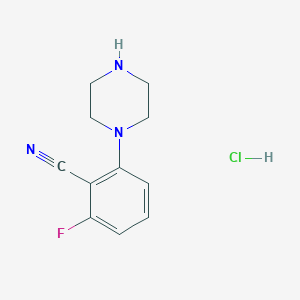

![molecular formula C18H14N2O4 B1438473 4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid CAS No. 1170486-88-0](/img/structure/B1438473.png)

4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid

Overview

Description

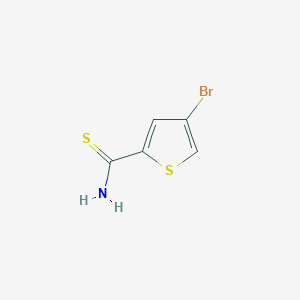

The compound “4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid” is a chemical compound that has been studied for its potential biological activities . It is a derivative of Pemetrexed, a drug used in cancer treatment . The compound has a pyrrolo[2,3-d]pyrimidine skeleton, which is known to exhibit various biological activities .

Synthesis Analysis

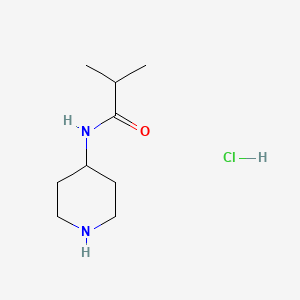

The synthesis of this compound involves the replacement of the glutamic acid part of Pemetrexed with primary, secondary, and aryl amines . This process yields a series of new compounds, including “this compound”. The synthesis is characterized by 1H and 13C NMR, LCMS, and FT-IR spectral techniques .Molecular Structure Analysis

The molecular formula of “this compound” is C14H12O4 . It has an average mass of 244.243 Da and a monoisotopic mass of 244.073563 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent . The reaction involves the addition of 2,4-diamino-6-hydroxy pyrimidine to a mixture of water and methanol, followed by the addition of sodium acetate .Physical And Chemical Properties Analysis

The compound “this compound” has a linear formula of H3COC6H4OC6H4CO2H . Its CAS Number is 3525-22-2 and it has a molecular weight of 244.24 .Scientific Research Applications

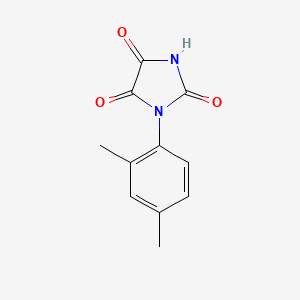

Antifungal Activity

- Compounds related to 4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid have been synthesized and tested for their antifungal properties. These compounds showed significant antifungal effects against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential applications in antifungal therapies or agriculture (Jafar et al., 2017).

Molecular Structure and Design

- Studies on compounds structurally related to this compound, like Bosentan monohydrate, have explored their molecular structure and crystal packing. This research aids in understanding the chemical properties and potential pharmaceutical applications of these compounds (Kaur et al., 2012).

Inhibitors of Enzymatic Activity

- Some derivatives of this compound have been synthesized and evaluated as inhibitors of key enzymes like thymidylate synthase and dihydrofolate reductase. These compounds could have implications in cancer treatment or the management of other diseases (Gangjee et al., 2008).

Crystallography and Molecular Design

- Detailed studies have been conducted on the crystal structure of similar compounds, providing insights into their molecular design and potential applications in developing new pharmaceutical agents (Ming & South, 2004).

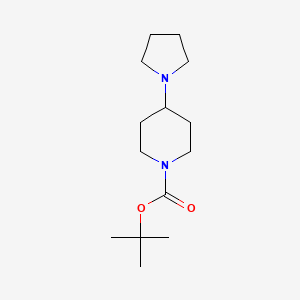

Synthesis and Optimization

- Research has focused on optimizing the synthesis conditions for compounds related to this compound. This could lead to more efficient production methods for these chemicals, making them more accessible for various applications (Liu et al., 2020).

Drug Design and Antitumor Activity

- Novel compounds with a similar structure have been designed and synthesized as potential antitumor agents, demonstrating the versatility and potential of this compound derivatives in medicinal chemistry (Gangjee et al., 2007).

Mechanism of Action

Mode of Action

The exact mode of action of 4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid is currently unknown . Compounds with similar structures have been shown to exhibit antiviral activity . The mechanism of action may involve interaction with viral proteins or host cell receptors, but further studies are needed to confirm this.

Biochemical Pathways

Related compounds have been found to interfere with viral replication processes . More research is needed to elucidate the specific biochemical pathways influenced by this compound.

Result of Action

Compounds with similar structures have shown antiviral activity, suggesting that this compound may also have potential antiviral effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c1-23-15-6-8-16(9-7-15)24-18-19-10-14(11-20-18)12-2-4-13(5-3-12)17(21)22/h2-11H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFFYEMDLKYLEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

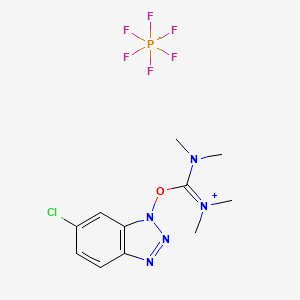

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid](/img/structure/B1438393.png)

![N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1438405.png)

![3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438412.png)